1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

Catalog No.
S3241217
CAS No.
941951-70-8
M.F
C19H28N4O3
M. Wt
360.458
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholi...

CAS Number

941951-70-8

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-morpholin-4-ylpropyl)urea

Molecular Formula

C19H28N4O3

Molecular Weight

360.458

InChI

InChI=1S/C19H28N4O3/c1-25-12-11-23-15-17(16-5-2-3-6-18(16)23)21-19(24)20-7-4-8-22-9-13-26-14-10-22/h2-3,5-6,15H,4,7-14H2,1H3,(H2,20,21,24)

InChI Key

YMTDQTSEUNEYCI-UHFFFAOYSA-N

SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3

solubility

not available

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic compound that belongs to a class of indole derivatives. This compound features an indole ring, which is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a morpholinopropyl group and a methoxyethyl substituent enhances its potential biological activity and solubility properties, making it an interesting candidate for pharmaceutical applications.

Typical of urea derivatives and indoles, including:

  • Nucleophilic substitution: The urea nitrogen can undergo nucleophilic attack, allowing for further functionalization.
  • Electrophilic aromatic substitution: The indole ring can react with electrophiles, leading to the introduction of various substituents at the 2 or 5 positions of the indole.
  • Hydrolysis: Under certain conditions, the urea bond may hydrolyze, resulting in the formation of the corresponding amine and carbonyl compounds.

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for:

  • Anticancer properties: The indole structure is known for its ability to interact with various biological targets, potentially inhibiting cancer cell proliferation.
  • Neuroprotective effects: Compounds with similar structures have shown promise in protecting neuronal cells from damage.
  • Antidepressant activity: The morpholine component may contribute to serotonin receptor modulation, influencing mood regulation.

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea can be achieved through several methods:

  • Condensation reaction: The indole derivative can be reacted with a morpholinopropyl isocyanate in an organic solvent under controlled conditions to form the urea linkage.
  • Substitution reactions: Starting from commercially available indole derivatives, methoxyethyl and morpholinopropyl groups can be introduced via nucleophilic substitution methods.
  • Multi-step synthesis: A more complex approach might involve multiple steps where intermediates are synthesized and subsequently converted into the final product through careful functional group manipulation.

This compound has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting cancer or neurological disorders.
  • Research: Used as a tool compound in studies investigating indole derivatives' mechanisms of action in biological systems.
  • Chemical probes: It may serve as a probe to study specific biological pathways or interactions due to its unique structural features.

Interaction studies involving 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea have focused on:

  • Protein binding assays: Understanding how this compound interacts with various proteins, including receptors and enzymes relevant to its biological activity.
  • Cellular uptake studies: Investigating how effectively the compound penetrates cellular membranes and its distribution within cells.
  • Mechanistic studies: Elucidating the pathways through which this compound exerts its effects on cellular functions.

Several compounds share structural similarities with 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea. These include:

Compound NameStructureUnique Features
5-MethoxyindoleIndole structure with a methoxy groupKnown for neuroprotective properties
3-MorpholinopropylureaUrea derivative with morpholinePotential anticancer activity
2-MethoxyethylindoleIndole with methoxyethyl substituentEnhanced solubility and bioavailability

Uniqueness

The uniqueness of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea lies in its combination of both the methoxyethyl and morpholinopropyl groups attached to an indole scaffold. This specific arrangement may enhance its pharmacological profile compared to other similar compounds, potentially leading to improved efficacy and selectivity in targeting specific biological pathways.

XLogP3

0.8

Dates

Last modified: 08-19-2023

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